molecular formula C16H18N2O2 B3017882 1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone CAS No. 953152-91-5

1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone

Cat. No.: B3017882
CAS No.: 953152-91-5
M. Wt: 270.332
InChI Key: RGBHLFLQWDKYJE-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.332. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Applications

Research has shown that compounds similar to 1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone can be synthesized with significant antimicrobial activity. For example, a study by Salimon et al. (2011) described the synthesis of 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, which exhibited notable antimicrobial effects, highlighting the potential of such compounds in developing new antimicrobial agents Salimon et al., 2011.

Antiviral and Antifungal Properties

Another study by Attaby et al. (2006) focused on the synthesis of 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives, which were evaluated for their cytotoxicity and antiviral activities, specifically against HSV1 and HAV-MBB. This study suggests that structurally similar compounds could have potential applications in antiviral research Attaby et al., 2006.

Catalysis and Material Science

In the realm of materials science and catalysis, research by Sun et al. (2007) on compounds containing 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone showcased their application in catalyzing ethylene reactivity, indicating the potential use of similar compounds in industrial catalysis and material synthesis Sun et al., 2007.

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12-4-6-13(7-5-12)15-10-14(17-20-15)11-16(19)18-8-2-3-9-18/h4-7,10H,2-3,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBHLFLQWDKYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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